ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) and Fused Heterocyclic Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org These structures, which consist exclusively of carbon and hydrogen, are known for their delocalized π-electron systems, which grant them aromatic properties. libretexts.org The simplest example of a PAH is naphthalene, with more complex structures including anthracene (B1667546) and phenanthrene. wikipedia.org

The field of heterocyclic chemistry, on the other hand, deals with cyclic compounds containing atoms of at least two different elements in their rings. wikipedia.org When these heterocyclic rings are fused with other rings, be they carbocyclic or heterocyclic, a wide array of fused heterocyclic compounds is formed. wikipedia.org

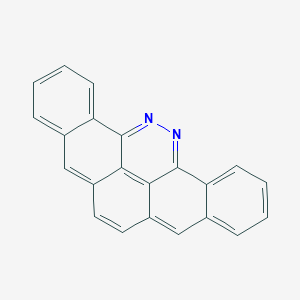

ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE finds its place at the intersection of these two chemical domains. It is a polycyclic aromatic compound due to its extensive fused ring system, but the inclusion of two nitrogen atoms within this framework classifies it as a heterocyclic compound, specifically a polycyclic aromatic azine. evitachem.comwikipedia.org This unique combination of a large aromatic system with heteroatoms imparts a distinct reactivity and set of properties to the molecule.

Significance of this compound as a Complex Polycyclic Aromatic Azine

The significance of this compound lies in its complex and rigid three-dimensional structure. evitachem.com This fused ring system, which incorporates both an anthracene and a benzo[h]cinnoline (B8783402) moiety, results in a non-planar, Y-shaped conformation that dictates its chemical behavior. evitachem.com

As a polycyclic aromatic azine, it is part of a class of nitrogen-containing heterocycles that are of great interest due to their diverse applications. thieme-connect.de The presence of nitrogen atoms in the aromatic system can influence the electronic properties of the molecule, making it a candidate for applications in materials science, such as in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Furthermore, the ability of such compounds to interact with DNA has led to investigations into their potential mutagenic and anticancer properties.

Historical Development of Cinnoline (B1195905) Chemistry Relevant to this compound Precursors

The synthesis of complex structures like this compound relies on the foundational principles of cinnoline chemistry. Cinnoline, a bicyclic aromatic heterocycle with the formula C₈H₆N₂, was first isolated in an impure form by Richter in 1883. wikipedia.orgthepharmajournal.com This discovery paved the way for the development of various synthetic routes to the cinnoline core, which are essential for creating more complex derivatives.

Several key named reactions have been instrumental in the advancement of cinnoline synthesis. These methods often involve the cyclization of appropriately substituted benzene (B151609) derivatives.

| Synthesis Method | Description | Year of Discovery/Key Publication |

| Richter Cinnoline Synthesis | Cyclization of an alkyne, o-C₆H₄(N₂Cl)C≡CCO₂H, in water to form a 4-hydroxycinnoline-3-carboxylic acid, which can then be further modified. wikipedia.org | 1883 thepharmajournal.com |

| Widman-Stoermer Synthesis | The synthesis of cinnolines through the cyclization of diazotized o-aminoarylethylenes at room temperature. chem-station.com | 1884, 1909 chem-station.com |

| Borsche-Koelsch Cinnoline Synthesis | The reaction of an ortho-aminoaryl ketone with sodium nitrite (B80452) and hydrochloric acid to produce a 4-hydroxycinnoline. wikipedia.org | 1941, 1943 wikipedia.org |

These classical methods, along with modern advancements in synthetic methodology, provide the chemical tools necessary to construct the intricate precursor molecules required for the synthesis of this compound. The ability to introduce various substituents onto the cinnoline ring system is crucial for building the larger, fused structure of the target molecule. researchgate.net

Structure

3D Structure

Properties

CAS No. |

189-58-2 |

|---|---|

Molecular Formula |

C22H12N2 |

Molecular Weight |

304.3 g/mol |

IUPAC Name |

21,22-diazahexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(22),2,4,6,8,10,12,14,16,18,20,23-dodecaene |

InChI |

InChI=1S/C22H12N2/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18(14)22-20(16)19(15)21(17)23-24-22/h1-12H |

InChI Key |

COEVWYGSNZUYPJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=CC4=CC5=CC=CC=C5C6=NN=C2C3=C46 |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC4=CC5=CC=CC=C5C6=NN=C2C3=C46 |

Other CAS No. |

189-58-2 |

Synonyms |

Anthra[9,1,2-cde]benzo[h]cinnoline |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of Anthra 9,1,2 Cde Benzo H Cinnoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, and it is indispensable for confirming the complex architecture of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE and its derivatives.

1H and 13C NMR for Structural Confirmation and Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for the initial structural verification of newly synthesized polycyclic aromatic hydrocarbons and their nitrogen-containing analogues. researchgate.net For large, complex molecules like this compound, the aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.5 ppm) provides a unique fingerprint based on the chemical shifts and coupling constants of the protons. nih.gov The precise chemical shifts are highly sensitive to the electronic environment of each proton, which is influenced by the fused ring system and the presence of the nitrogen atoms.

Similarly, ¹³C NMR spectroscopy is crucial for identifying all unique carbon atoms within the molecular skeleton, including the quaternary carbons that are part of the fused ring junctions. ox.ac.uk While specific experimental data for this compound is not widely published, analysis of related structures like benzo[c]cinnoline (B3424390) provides expected ranges for chemical shifts. rsc.org For instance, carbons adjacent to the nitrogen atoms would be expected to show shifts influenced by the electronegativity of nitrogen. researchgate.net The combination of ¹H and ¹³C NMR data allows for a complete assignment of the molecular backbone. thieme-connect.de

Table 1: General ¹H and ¹³C NMR Chemical Shift Regions for Aromatic Heterocycles

| Nucleus | Type of Atom | Typical Chemical Shift (ppm) |

| ¹H | Aromatic Protons | 7.0 - 9.5 |

| ¹³C | Aromatic Carbons | 120 - 150 |

| ¹³C | Quaternary Aromatic Carbons | 130 - 160 |

Note: Specific shifts for this compound would require experimental determination.

Advanced NMR Techniques (e.g., HMBC, NOESY) for Complex Architectures

For molecules with intricate and overlapping NMR spectra, one-dimensional techniques are often insufficient. Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton and carbon signals. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): This technique is particularly powerful for elucidating the connectivity of the carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. ox.ac.uk This allows for the connection of different spin systems and the definitive placement of substituents and heteroatoms within the polycyclic framework. For this compound, HMBC would be critical in confirming the fusion pattern of the anthracene (B1667546) and benzo[h]cinnoline (B8783402) moieties. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information about the spatial proximity of nuclei. NOESY correlations are observed between protons that are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for determining the three-dimensional structure and conformation of complex molecules. researchgate.net For a rigid, non-planar molecule like this compound, NOESY could confirm through-space interactions between protons on different rings.

Application of ¹H NMR in Studying Reversible Coordination

The nitrogen atoms in the cinnoline (B1195905) portion of the molecule introduce Lewis basic sites, enabling coordination with metal centers. ¹H NMR spectroscopy is a sensitive tool for studying these coordination events. Upon coordination to a metal, changes in the electronic structure of the ligand occur, which are reflected in the chemical shifts of the nearby protons. NMR line broadening can also be observed, providing insights into the kinetics of dynamic processes like ligand exchange. nasa.gov While specific studies on this compound are scarce, it is known to act as a π-acceptor ligand, and ¹H NMR would be the primary method to probe the electronic effects of such interactions in solution. nasa.gov

Infrared (IR) Spectroscopy for Vibrational Analysis

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: These appear in the 1400-1650 cm⁻¹ region and are characteristic of the aromatic and heteroaromatic rings.

C-H in-plane and out-of-plane bending: These vibrations, found in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions respectively, provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS) Techniques (e.g., HRMS) for Molecular Integrity

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the molecular formula of complex molecules like this compound (C₂₂H₁₂N₂). HRMS provides a highly accurate mass measurement, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. researchgate.netrsc.org This technique is essential for verifying the successful synthesis and purity of the target compound. For derivatives, HRMS confirms the incorporation of additional atoms or functional groups.

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to give rise to strong absorptions in the UV and visible regions of the electromagnetic spectrum. beilstein-journals.org

The UV-Vis spectrum is characterized by the wavelengths of maximum absorbance (λ_max), which correspond to electronic transitions between molecular orbitals (e.g., π→π* transitions). The position and intensity of these bands are sensitive to the extent of conjugation and the presence of heteroatoms. For large PAHs, these spectra can be complex, with multiple absorption bands. youtube.com Analysis of the UV-Vis spectrum can also be used to study interactions with other molecules or solvents, as these can perturb the electronic energy levels. nih.gov

UV-Visible Absorption Spectroscopy and Spectral Shifts

The electronic absorption properties of this compound derivatives are governed by π-π* transitions within their polycyclic aromatic system. The UV-Visible spectrum is characterized by multiple absorption bands, the positions and intensities of which are influenced by both the specific substitution pattern on the aromatic core and the polarity of the solvent.

The nature and position of auxochromic substituents can lead to significant shifts in the maximum absorption wavelength (λ_max). Electron-donating groups (e.g., alkoxy, amino) or electron-withdrawing groups (e.g., cyano, nitro) can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in bathochromic (red) or hypsochromic (blue) shifts. Furthermore, the polarity of the solvent can stabilize the ground or excited states differently, causing solvatochromic shifts. In related anthraquinone (B42736) compounds, for instance, the UV/vis spectrum is highly dependent on these factors. researchgate.net

Table 1: Representative UV-Visible Absorption Data for Hypothetical this compound Derivatives

| Derivative | Substituent (R) | Solvent | λ_max (nm) | Molar Attenuation Coefficient (ε, M⁻¹cm⁻¹) |

| 1 | -H | Hexane | 395, 415 | 25,000 |

| 1 | -H | Dichloromethane (B109758) | 402, 420 | 26,500 |

| 2 | -OCH₃ | Dichloromethane | 415, 435 | 28,000 |

| 3 | -CN | Dichloromethane | 410, 428 | 27,100 |

Note: Data are illustrative and based on typical findings for polycyclic aromatic compounds.

Photoluminescence and Fluorescence Spectroscopy

This compound and its derivatives are noted for their significant photoluminescent and fluorescent properties. Upon excitation into their absorption bands, these molecules can relax to the ground state via the emission of photons, a process known as fluorescence. The emission spectrum provides valuable information about the electronic structure of the first singlet excited state (S₁). In some complex heterocyclic systems, dual emission bands have been observed, potentially corresponding to fluorescence from the S₁ state and phosphorescence from a triplet state (T₁). mdpi.com

Emission solvatochromism refers to the change in the position, shape, and intensity of the fluorescence band as a function of solvent polarity. This phenomenon is particularly pronounced in molecules where the excited state has a different dipole moment than the ground state, often due to intramolecular charge transfer (ICT). nih.gov For this compound derivatives, a positive solvatochromic effect is often observed, where the emission peak shifts to longer wavelengths (a red shift) as the solvent polarity increases. This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvent molecules. nih.gov

Table 2: Emission Solvatochromism for a Representative Derivative

| Solvent | Polarity Index | Emission λ_max (nm) | Stokes Shift (nm) |

| Hexane | 0.1 | 516 | 101 |

| Toluene | 2.4 | 535 | 118 |

| Dichloromethane | 3.1 | 560 | 140 |

| Acetonitrile | 5.8 | 595 | 175 |

| Ethanol | 4.3 | 636 | 210 |

Note: Data are illustrative, modeled after findings for solvatochromic dyes like benzanthrone (B145504) derivatives. nih.gov

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in poor solvents or in the solid state. rsc.org Many anthracene derivatives exhibit AIE. rsc.orgrsc.org The underlying mechanism is the restriction of intramolecular rotations (RIR) in the aggregate state. In dilute solutions, excited molecules can lose energy through non-radiative pathways facilitated by the free rotation of peripheral groups. In an aggregated state, these rotations are physically hindered, which blocks the non-radiative decay channels and promotes the radiative pathway, leading to strong fluorescence enhancement. rsc.orgnih.gov

Table 3: Aggregation-Induced Emission (AIE) in an Anthracene-Based Derivative

| Solvent System (THF/Water) | Aggregation State | Relative Fluorescence Intensity (a.u.) |

| 100% THF | Dissolved | 10 |

| 60% THF / 40% Water | Partial Aggregation | 150 |

| 20% THF / 80% Water | Fully Aggregated | 850 |

Note: This table illustrates the typical AIE effect observed in relevant compounds. rsc.org

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a critical parameter for assessing the performance of fluorophores in applications such as organic light-emitting diodes (OLEDs). The quantum yield of this compound derivatives can be significantly tuned by chemical modification. Attaching different functional groups to the core structure can alter the rates of radiative and non-radiative decay, thereby changing the emission efficiency.

Table 4: Fluorescence Quantum Yields for a Series of Derivatives in Dichloromethane

| Derivative | Substituent (R) | Absorption λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ_F) |

| 1 | -H | 402 | 560 | 0.35 |

| 2 | -OCH₃ | 415 | 575 | 0.52 |

| 3 | -N(Ph)₂ | 430 | 610 | 0.78 |

| 4 | -NO₂ | 412 | 590 | 0.11 |

Note: Data are illustrative, showing the influence of electron-donating (-OCH₃, -N(Ph)₂) and electron-withdrawing (-NO₂) groups on fluorescence efficiency.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. Such analysis provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the material's properties. For this compound derivatives, the rigid and sterically demanding fused-ring system often results in non-planar, distorted molecular geometries. evitachem.com

Crystallographic studies reveal how these molecules pack in a crystal lattice. Intermolecular forces, such as π-π stacking and C-H···π interactions, play a crucial role in dictating the solid-state architecture. The specific packing mode is directly linked to the material's bulk properties, including its solid-state emission characteristics. For AIE-active compounds, crystallographic analysis can confirm the restriction of intramolecular rotations by showing close contacts between molecules in the crystal. rsc.org

Table 5: Representative Single-Crystal X-ray Diffraction Data

| Parameter | Value |

| Chemical Formula | C₂₂H₁₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.541 |

| b (Å) | 15.235 |

| c (Å) | 11.056 |

| β (°) | 98.65 |

| Volume (ų) | 1421.8 |

| Z (Molecules/Unit Cell) | 4 |

| Key Feature | Herringbone packing with significant π-π stacking (interplanar distance ~3.5 Å) |

Note: Data are representative of a typical crystal structure determination for a polycyclic aromatic compound. nih.gov

Theoretical and Computational Chemistry of Anthra 9,1,2 Cde Benzo H Cinnoline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and properties of complex aromatic systems like ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE. DFT calculations, for instance using the B3LYP functional with a 6-311+G** basis set, are employed to determine key characteristics such as bond lengths, angles, and electron density distribution. These models indicate a significant delocalization of electrons across the entire fused ring system, which contributes to its rigid and planar geometry. evitachem.com This planarity is a crucial factor in promoting intermolecular π-stacking interactions when the compound is in its solid state. evitachem.com

The distribution of aromaticity across the molecule is not uniform. The central rings that contain the nitrogen atoms show a moderate degree of bond-length alternation. This is a result of the electron-withdrawing nature of the nitrogen atoms. In contrast, the peripheral benzene (B151609) rings exhibit typical benzenoid character with more uniform carbon-carbon bond lengths. evitachem.com

DFT calculations are also instrumental in comparing the relative energies and dipole moments of different tautomers. For instance, in the gas phase, the 1H-tautomer is predicted to be the most dominant form. However, when solvation effects are considered using models like the Polarizable Continuum Model (PCM), the stabilization of zwitterionic forms in polar media becomes apparent. These theoretical predictions can be further validated by comparing them with experimental data from NMR chemical shift simulations.

Mechanistic Studies via Computational Modeling (e.g., Reaction Pathways, Excited States)

Computational modeling plays a vital role in understanding the potential reaction mechanisms and the behavior of excited states in this compound and related systems. For similar but simpler systems like 1,10-anthraquinones, quantum chemical calculations have been used to confirm an addition-elimination mechanism for reactions with amines. These calculations are in agreement with experimental observations regarding the influence of the amine's nature, the solvent, and substituents on the tautomeric equilibrium.

Furthermore, computational studies on related benzo[de]cinnoline systems have shed light on tautomerism. DFT calculations (B3LYP/6-311++G(d,p)) have shown that while the 1H-tautomer is the most stable, zwitterionic forms (like the 2H tautomer) are more stable than any of the CH tautomers. arkat-usa.org This is significant because the high instability of CH tautomers is attributed to the disruption of aromaticity in two of the benzene rings. arkat-usa.org Such studies are crucial for predicting the reactivity and stability of these complex heterocyclic compounds.

Prediction of Spectroscopic Properties (e.g., Optical Spectra)

Time-dependent density functional theory (TD-DFT) has emerged as a reliable method for predicting the electronic absorption spectra of complex organic molecules. For related compounds like quinoline (B57606) chalcones and hydroxyl derivatives of anthraquinone (B42736), TD-DFT calculations have been successfully used to predict their maximum absorption wavelengths (λmax). researchgate.net These calculations have shown that the first singlet excited state in these molecules typically arises from a π→π* electron transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net

The accuracy of these predictions is often enhanced by including solvent effects in the computational model. researchgate.net For instance, in nonpolar solvents, the fluorescence spectra might show weak and unstructured emission from π-π* transitions. In contrast, polar solvents can induce a redshift in the emission bands due to solvent relaxation. Furthermore, the acidity of the medium can also influence the electronic transitions by potentially protonating the nitrogen atoms. Time-resolved fluorescence spectroscopy can then be used to experimentally quantify these excited-state dynamics.

Analysis of Molecular Interaction Architectures (e.g., 3D Molecular Interactions in Materials)

The rigid, three-dimensional structure of this compound and its derivatives significantly influences their intermolecular interactions and self-assembly in the solid state. evitachem.com The planar nature of the molecule facilitates strong π-stacking interactions, which are a key factor in the formation of organized molecular architectures. evitachem.com

Computational methods like Car-Parrinello Molecular Dynamics (CPMD) have been employed to study the intra- and intermolecular interactions in similar systems, such as benzo[h]quinoline. nih.gov These studies, which can incorporate quantum effects and detailed electronic structure descriptions, provide insights into the dynamics of hydrogen bonds and other non-covalent interactions that govern molecular self-assembly. nih.gov The analysis of these interactions is crucial for understanding how these molecules pack in crystals and form thin films, which is particularly relevant for their applications in materials science.

Energy Level Calculations (e.g., Singlet and Triplet Excited States)

Calculating the energy levels of the ground and excited states is fundamental to understanding the photophysical properties of this compound. Computational methods allow for the determination of the energies of the singlet and triplet excited states. For instance, calculations on hydroxyl derivatives of anthraquinone have shown that the first singlet excited state results from a HOMO to LUMO π→π* transition. researchgate.net

Understanding the energy gap between the ground state and the first excited singlet state is crucial for predicting the color and fluorescence properties of the molecule. Similarly, the energy of the triplet state is important for understanding phosphorescence and intersystem crossing processes. These calculations are essential for designing molecules with specific photophysical properties for applications in areas like organic light-emitting diodes (OLEDs) and as photosensitizers.

Reactivity and Transformation Studies of Anthra 9,1,2 Cde Benzo H Cinnoline and Analogs

Photochemical Transformations

The absorption of ultraviolet light provides the energy to access excited electronic states in aza-aromatic systems, leading to unique chemical transformations that are often inaccessible through thermal methods.

Photochemical energy can initiate intramolecular cyclization reactions, a powerful tool for synthesizing complex heterocyclic systems. A notable example is the photocatalytic formation of the benzo[c]cinnoline (B3424390) core itself from 2,2′-dinitrobiphenyl. rsc.orgnih.gov Under UV irradiation in the presence of a TiO₂ photocatalyst, a reductive cyclization occurs, efficiently forming the central N=N azo bond. rsc.orgnih.gov This process highlights a key photochemical pathway to the cinnoline (B1195905) framework.

In a related area, photoinduced reactions are employed to create carbazole (B46965) frameworks, as mentioned in the section's premise. For instance, the synthesis of 5-hydroxy-benzo[a]carbazoles has been accomplished through a key step involving the photoinduced intramolecular C–H insertion of 2-aryl-3-(α-diazocarbonyl)indoles. rsc.org This type of reaction, mediated by a photochemically generated carbene, demonstrates the utility of light-induced cyclizations in building complex, fused heterocyclic structures.

The cinnoline moiety is susceptible to photoreduction. Studies on benzo[c]cinnoline, a core analog, demonstrate this process clearly. The photocatalytic reduction of 2,2′-dinitrobiphenyl using TiO₂ and UV light in an aqueous iso-propanol suspension selectively yields benzo[c]cinnoline with high efficiency (95%). rsc.orgnih.gov However, prolonged irradiation beyond 20-24 hours leads to the further reduction of the newly formed benzo[c]cinnoline. rsc.orgnih.gov This subsequent reaction involves the reductive cleavage of the N=N bond and dearomatization to produce 2,2′-biphenyldiamine as a secondary product. rsc.orgnih.gov

The transformation illustrates a sequential photoreduction process where the aromatic cinnoline system is ultimately converted to a non-aromatic diamine structure.

Table 1: Products of Photocatalytic Reduction of 2,2′-dinitrobiphenyl

| Irradiation Time | Major Product | Minor Product | Yield of Benzo[c]cinnoline | Reference |

|---|---|---|---|---|

| 20 hours | Benzo[c]cinnoline | 2,2′-Biphenyldiamine | 95% | rsc.orgnih.govresearchgate.net |

Investigations into the photophysical properties of benzo[c]cinnoline reveal details about its reactive excited states. Upon absorbing light, the molecule is promoted to an excited singlet state (S₁). From here, it can relax through various pathways, including fluorescence or intersystem crossing to a triplet state (T₁). For benzo[c]cinnoline, a significant finding is that the quantum yield for the formation of the triplet state is approximately unity. acs.orgnih.gov This indicates that intersystem crossing is an extremely efficient process.

Further studies have determined the lifetimes of these excited states. The lowest excited triplet state (T₁) has a surprisingly short lifetime of about 13 nanoseconds, while the lowest excited singlet state (S₁) has a comparatively long lifetime of 4.3 nanoseconds. acs.org The short triplet lifetime is attributed to a rapid non-radiative decay process from the T₁ state back to the ground state. acs.orgnih.gov This efficient population of and specific lifetime for the singlet and triplet states are crucial in dictating the outcomes of its photochemical reactions.

Table 2: Photophysical Properties of Benzo[c]cinnoline

| Property | Value | Significance | Reference |

|---|---|---|---|

| Triplet Formation Quantum Yield (ΦT) | ~1.0 | Intersystem crossing from S₁ to T₁ is highly efficient. | acs.orgnih.gov |

| Singlet State (S₁) Lifetime | 4.3 ns | Indicates a relatively stable singlet excited state. | acs.org |

Electrophilic Aromatic Substitution Reactions

The reactivity of anthra(9,1,2-cde)benzo(h)cinnoline and its analogs in electrophilic aromatic substitution (EAS) is governed by the electron density of the aromatic rings and the directing effects of the heterocyclic nitrogen atoms. In related systems like anthranils, classical EAS strategies have been successfully employed. For example, using a strong activator like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), anthranils can react with various arenes to form 3-aryl anthranils in good yields. rsc.org This proceeds through an electrophilic substitution and subsequent rearomatization sequence. rsc.org The electronic nature of substituents on the aromatic rings significantly influences the course of reactions, with electron-donating groups generally accelerating processes involving electrophilic attack. researchgate.net

Cycloaddition Reactions

The π-electron systems of cinnoline-containing compounds can participate in cycloaddition reactions. The aza-Diels-Alder reaction, in particular, is a powerful method for constructing nitrogen-containing six-membered rings. In mechanistically related syntheses, an inverse electron demand aza-Diels-Alder reaction is a key step in the copper-catalyzed three-component synthesis of quinolines from anilines, styrenes, and DMSO. sioc-journal.cn While specific studies on this compound are limited, the inherent diene or dienophile character of its aza-polycyclic aromatic framework suggests potential for participation in such cycloadditions. evitachem.com Related structures like 1,2-benzoquinones are known to be highly versatile in both Diels-Alder and dipolar cycloaddition reactions, highlighting the reactivity of this class of compounds. rsc.org

Supramolecular Interactions and Ligand Behavior

The nitrogen atoms in the cinnoline core possess lone pairs of electrons, making them effective coordination sites for metal ions. Benzo[c]cinnoline is recognized for its ability to act as a ligand in coordination and organometallic chemistry. researchgate.netacs.org It reacts with iron carbonyls, for example, to form the stable diiron hexacarbonyl complex, C₁₂H₈N₂Fe₂(CO)₆. wikipedia.org This demonstrates the capacity of the diazaphenanthrene skeleton to coordinate with transition metals through its nitrogen centers. This coordination ability is a foundational aspect of its supramolecular chemistry, enabling the construction of larger, well-defined architectures and complexes with potential applications in catalysis and materials science. acs.org

Applications in Advanced Materials Science and Optoelectronics

Electron-Transporting Materials

Efficient electron-transporting materials (ETMs) are fundamental to the performance of devices like OLEDs. While many conventional ETMs suffer from low glass transition temperatures (Tg), which can compromise device stability, research has turned towards creating more robust molecular architectures. google.com

To address the stability issues of common electron-transporting materials, a "3D molecular interaction architecture" strategy has been proposed for designing high-performance ETMs based on the benzo[c]cinnoline (B3424390) (BZC) skeleton. google.com This approach focuses on creating strong intermolecular interactions to improve thermal stability without sacrificing electron mobility.

A prime example of this strategy is the synthesis of 2,9-diphenylbenzo[c]cinnoline (DPBZC). google.com This molecule's design fosters a three-dimensional interaction network, leading to exceptionally high thermal stability and good electron transport properties. google.com The high glass transition temperature (Tg) indicates excellent morphological stability, a critical factor for the longevity of electronic devices. google.com

Table 1: Properties of DPBZC as an Electron-Transporting Material

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 218 °C |

| Electron Mobility (μe) | 6.4 x 10-4 cm2 V-1 s-1 |

Data sourced from a study on structurally nontraditional benzo[c]cinnoline-based ETMs. google.com

The successful development of DPBZC demonstrates that modifying the benzo[c]cinnoline core can produce ETMs with superior properties compared to more traditional materials. google.com

Organic Light-Emitting Diodes (OLEDs) and Functional π-Systems

The benzo[c]cinnoline framework is a promising building block for materials used in OLEDs. nih.gov Its molecular structure can be modified by attaching various electron-donating groups to the core acceptor, creating donor-acceptor type molecules with bipolar characteristics suitable for light-emitting layers. nih.gov

While derivatives like 2,9-diphenylbenzo[c]cinnoline (DPBZC) have been shown to yield outstanding performance in fluorescent OLEDs, with high external quantum efficiency (20.1%) and power efficiency (70.6 lm W⁻¹), specific research detailing the use of anthra(9,1,2-cde)benzo(h)cinnoline or its direct derivatives in non-doped OLED configurations is not prominently available in the reviewed literature. google.com

The benzo[c]cinnoline structure is a viable candidate for developing Thermally Activated Delayed Fluorescence (TADF) materials. nih.gov TADF emitters are crucial for next-generation OLEDs as they allow for the harvesting of both singlet and triplet excitons without relying on expensive metals. beilstein-journals.org

The design principle involves using the electron-accepting benzo[c]cinnoline core and attaching specific electron-donating groups, such as carbazolyl or phenoxazinyl. nih.gov This donor-acceptor architecture can be engineered to produce TADF materials with bipolar characteristics, making them suitable as either the host material or the primary light-emitting material in an OLED's emissive layer. nih.gov By modifying the donor groups attached to the benzo[c]cinnoline acceptor, it is possible to fine-tune the material's energy levels and charge-transport capabilities to significantly enhance the efficiency and stability of the OLED device. nih.gov

Photonic Chromophores and Dyes

The inherent photoluminescent qualities of polycyclic aromatic compounds often lead to their investigation as dyes and chromophores in various optical applications.

Based on available research, there is no specific information detailing the application of this compound or its derivatives as sensitizers in dye-sensitized solar cells (DSSCs). Research in this area tends to focus on other classes of organic molecules, such as those based on benzo[h]quinolin-10-ol or 5,6-bis-hexyloxy-benzo evitachem.comgoogle.comthiadiazole. nih.gov

Laser Dyes

Direct research on the application of this compound as a laser dye is not extensively documented in current scientific literature. However, the fundamental properties required for a laser dye—strong absorption of light, high fluorescence quantum yield, and good photostability—are characteristic of large polycyclic aromatic hydrocarbons. Research indicates that this compound exhibits strong fluorescence, a key prerequisite for a laser dye. This intrinsic photoluminescence could potentially be harnessed for applications in laser systems.

The broader class of PAHs is known to serve as reinforcing agents in pigment lasers. nih.gov Furthermore, related heterocyclic structures, such as benzo[c]-xanthene dyes, have been successfully characterized as fluorescent, long-wavelength indicators, demonstrating the utility of complex aromatic systems in generating and tuning light emission. nih.gov The rigid, planar structure of this compound should, in theory, contribute to a high fluorescence quantum yield by minimizing non-radiative decay pathways, making it a promising candidate for further investigation in this area.

Photochromic Materials

There is currently no specific evidence in the reviewed literature to suggest that this compound exhibits photochromic behavior. Photochromic materials are compounds that can undergo a reversible transformation between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. jhuapl.edu This process typically requires a significant and reversible structural change, such as ring-opening/closing or cis-trans isomerization.

While the rigid, fused-ring structure of this compound makes such large-scale rearrangements unlikely, the possibility of more subtle photo-induced changes cannot be entirely dismissed without targeted experimental studies. The field of photochromism is dominated by other classes of molecules, such as spiropyrans and diarylethenes, which are specifically designed to undergo these photochemical transformations. jhuapl.edu

Supramolecular Chemistry and Self-Assembly in Material Design

The use of this compound as a building block (or "tecton") in supramolecular chemistry and self-assembly is a theoretically promising yet largely unexplored area. The molecule's large, planar, and electron-deficient aromatic surface makes it an ideal candidate for forming highly ordered structures through non-covalent interactions, particularly π-π stacking. Such interactions are fundamental to the bottom-up construction of complex nanomaterials. researchgate.net

The ability of PAHs to assemble into π-stacked superstructures is a key driver for their use in optoelectronic applications. researchgate.net In the case of this compound, the presence of two nitrogen atoms in the cinnoline (B1195905) core introduces specific sites for hydrogen bonding or metal coordination. This functionality could be exploited to direct the self-assembly process with greater precision, leading to the formation of well-defined one-, two-, or three-dimensional architectures. While specific studies on this molecule are lacking, research on derivatives of the smaller benzo[c]cinnoline core has shown its utility as a ligand in constructing larger complexes and as a framework for functional materials. acs.org

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) phenomena occur when materials interact intensely with light, leading to effects like frequency doubling or intensity-dependent changes in refractive index. The key to strong NLO response in organic molecules is a large, highly polarizable electron system. This compound, with its extensive π-conjugated framework, is a prime structural candidate for exhibiting significant NLO properties.

Table 1: Factors Influencing NLO Properties in Polycyclic Aromatic Compounds

| Property | Trend with Increasing π-System Size | Relevance to this compound |

|---|---|---|

| Polarizability (α) | Increases | The large electron cloud is expected to be highly polarizable. |

| Hyperpolarizability (β, γ) | Increases | The extended conjugation suggests a potentially large NLO response. doi.org |

| HOMO-LUMO Gap | Decreases | A smaller energy gap generally correlates with higher polarizability. doi.org |

This table is based on general trends observed for polycyclic aromatic hydrocarbons as reported in the literature. doi.org

Functionalized Conjugated Polymers and Thin Film Electronics (e.g., Polyfluorenes containing Benzo[c]cinnoline Moieties)

While there are no specific reports on the incorporation of the full this compound unit into conjugated polymers, the smaller and structurally related benzo[c]cinnoline core has been successfully used to create high-performance materials for thin-film electronics. Benzo[c]cinnoline is recognized as a valuable framework for functional compounds, including those used in organic field-effect transistors. acs.orgnih.gov

A notable example is the development of electron-transporting materials (ETMs) based on the benzo[c]cinnoline skeleton for use in organic light-emitting diodes (OLEDs). nih.gov In one study, a derivative, 2,9-diphenylbenzo[c]cinnoline (DPBZC), was synthesized and shown to possess a high glass transition temperature (218 °C) and good electron mobility. nih.govdocumentsdelivered.com These properties are crucial for creating OLEDs with long operational stability. nih.gov When used as an ETM, DPBZC enabled the fabrication of highly efficient fluorescent OLEDs. documentsdelivered.com

Table 2: Performance of a Benzo[c]cinnoline-Based OLED

| Compound | Role | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency | Ref. |

|---|

| 2,9-diphenylbenzo[c]cinnoline (DPBZC) | Electron-Transporting Material | 20.1% | 70.6 lm W⁻¹ | nih.govdocumentsdelivered.com |

The success of these benzo[c]cinnoline derivatives provides a strong rationale for exploring the larger this compound system. Incorporating this larger, even more rigid, and electronically distinct moiety into polymer backbones like polyfluorene or using it as a pendant group could lead to new materials with enhanced thermal stability and tailored electronic properties for next-generation thin-film devices.

Conclusion and Future Research Directions

Current Challenges in the Synthesis and Application of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE

The journey from theoretical promise to practical application for this compound is fraught with hurdles, primarily in its chemical synthesis and inherent biological activity.

Synthesis: The creation of this complex molecule is a significant challenge. Synthetic routes often involve multi-step processes, such as the cyclization of aromatic amine precursors, which demand stringent control over reaction conditions like high temperatures. evitachem.com A major difficulty lies in achieving high yields and purity, as incomplete cyclization can lead to a variety of side products that are difficult to separate. The validation of the final product's purity necessitates sophisticated analytical techniques like HPLC or GC-MS.

Application: A significant barrier to its use, particularly in biological contexts, is its interaction with DNA. The planar nature of large polycyclic aromatic systems often leads to intercalation with DNA, raising concerns about mutagenicity and carcinogenic potential. lookchem.com Research indicates that this compound is recognized for its ability to interact with DNA, which could lead to cellular damage. lookchem.com This inherent toxicity profile presents a substantial challenge for its development in medicinal chemistry, where it has been investigated for potential anticancer properties. evitachem.com

In the realm of materials science, while its electronic properties are promising for devices like organic light-emitting diodes (OLEDs), the stability of related organic electronic materials can be a concern. evitachem.com For many electron-transporting materials, low glass transition temperatures can compromise the long-term stability and performance of devices. nih.gov

Emerging Research Avenues for Advanced this compound Architectures

To unlock the full potential of the this compound scaffold, researchers are exploring the design of more complex and functional molecular architectures.

An emerging strategy involves the development of three-dimensional (3D) molecular interaction architectures. nih.gov This approach, which has been successfully applied to related benzo[c]cinnoline-based materials, aims to enhance intermolecular interactions. nih.gov By creating more robust 3D networks, it is possible to significantly increase the glass transition temperature, leading to more stable and reliable electronic devices. nih.gov The unique Y-shaped conformation of the parent molecule provides a foundational platform for building these intricate nanostructures. evitachem.com

Furthermore, research into derivatization is a key avenue. By strategically adding different functional groups to the core this compound structure, its electronic properties, solubility, and biological activity can be fine-tuned. This could lead to the development of a family of materials with tailored characteristics for specific applications, from more efficient OLEDs to more selective biological probes.

Potential for Novel Functional Materials Based on the this compound Scaffold

The inherent properties of the this compound scaffold make it a promising candidate for a new generation of functional materials.

Organic Electronics: The rigid and electronically active nature of this compound makes it highly suitable for organic electronics. evitachem.com Research into related benzo[c]cinnoline (B3424390) derivatives has demonstrated the potential to create high-performance electron-transporting materials (ETMs) with excellent thermal stability and high electron mobility. nih.gov For instance, a 2,9-diphenylbenzo[c]cinnoline (DPBZC) based material exhibited a high glass transition temperature of 218 °C and led to OLEDs with outstanding performance, including an external quantum efficiency of 20.1%. nih.gov This success highlights a clear path for developing advanced ETMs from the this compound core.

Sensors and Imaging: The compound's strong fluorescence is another area of significant potential. This photoluminescent characteristic could be harnessed to create highly sensitive chemical sensors or advanced imaging agents for biological systems. By modifying the structure to interact with specific analytes or biological targets, it may be possible to design probes that signal the presence of these targets through changes in their fluorescent properties.

The table below summarizes the key research findings and potential applications for materials based on the cinnoline (B1195905) scaffold.

| Research Area | Key Findings | Potential Applications | Citations |

| Organic Electronics | Related benzo[c]cinnoline ETMs show high glass transition temperatures and electron mobility. | High-performance and stable Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). | evitachem.comnih.gov |

| Medicinal Chemistry | Cinnoline derivatives exhibit a broad spectrum of pharmacological activities. | Development of novel anticancer, antibacterial, and antifungal agents. | researchgate.netnih.gov |

| Sensors and Imaging | The core structure exhibits strong fluorescence. | Development of chemical sensors and biological imaging agents. | |

| Advanced Architectures | A 3D molecular interaction architecture strategy can improve material stability. | Creation of complex and robust nanostructures for various applications. | evitachem.comnih.gov |

Q & A

Basic Research Questions

Q. What are the key structural features and nomenclature conventions for ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE?

- The compound is a polycyclic aromatic nitrogen heterocycle with fused anthracene and benzo[h]cinnoline systems. Its systematic name, 1,2-DIAZA-3,4:9,10-DIBENZPYRENE , reflects the positions of nitrogen atoms and fused benzene rings. Structural characterization requires X-ray crystallography or computational modeling (e.g., DFT) to confirm bond lengths, angles, and electron density distribution, especially given its non-alternant π-system .

Q. What experimental methods are recommended for synthesizing this compound?

- Synthesis typically involves cyclization reactions of precursor aromatic amines under high-temperature or catalytic conditions. For example, diazotization followed by coupling with anthracene derivatives may yield the fused system. Purity validation via HPLC or GC-MS is critical due to potential side products from incomplete cyclization .

Q. How should researchers assess the toxicity profile of this compound?

- Acute toxicity studies (e.g., rodent models) indicate a subcutaneous TDLo of 80 mg/kg in mice, with mutagenicity reported . Methodologically, prioritize in vitro assays (Ames test, micronucleus assay) to evaluate genotoxicity, followed by in vivo studies using controlled dosing. Note that decomposition emits toxic NOx fumes, requiring inert-atmosphere handling .

Advanced Research Questions

Q. How do solvent polarity and acidity influence the photophysical properties of this compound?

- Fluorescence spectra in nonpolar solvents (e.g., hexane) show weak, unstructured emission due to π-π* transitions, while polar solvents (e.g., acetonitrile) induce redshifted bands via solvent relaxation. Acidic conditions may protonate nitrogen atoms, altering electronic transitions. Use time-resolved fluorescence spectroscopy to quantify excited-state lifetimes and solvent-solute interactions .

Q. What computational strategies resolve tautomerism in benzo[c]cinnoline derivatives?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) compare relative energies and dipole moments of tautomers. For example, gas-phase studies predict the dominance of the 1H-tautomer, while solvation models (e.g., PCM) reveal stabilization of zwitterionic forms in polar media. Validate with NMR chemical shift simulations .

Q. How does this compound behave in coordination chemistry with transition metals?

- The compound acts as a π-acceptor ligand for low-coordinate cobalt(I) complexes. Structural studies (e.g., X-ray diffraction of Co complexes) show end-on N-Co bonding (1.85–1.90 Å) and N-N bond elongation (1.37 Å vs. 1.29 Å in free ligand), indicating π-backdonation. Competitive binding assays with benzene highlight weak ligand affinity, requiring excess ligand for saturation .

Q. What contradictions exist in reported spectroscopic data, and how can they be resolved?

- Discrepancies in emission spectra (e.g., structured vs. unstructured bands) arise from impurities or solvent effects. Replicate experiments under rigorously controlled conditions (degassed solvents, inert atmosphere) and use high-purity standards. Cross-validate with computational TD-DFT to assign electronic transitions unambiguously .

Q. What strategies optimize the compound’s stability for long-term storage?

- Degradation studies suggest sensitivity to light and oxygen. Store under argon at –20°C in amber vials. For solution-phase studies, add radical scavengers (e.g., BHT) and monitor stability via periodic UV-vis or HPLC analysis .

Methodological Notes

- Data Interpretation : Correlate experimental findings (e.g., NMR line broadening ) with kinetic studies to resolve dynamic processes like ligand exchange.

- Safety Protocols : Adopt glovebox techniques for synthesis and handling to mitigate NOx exposure .

- Computational Validation : Use multi-reference methods (e.g., CASSCF) for accurate modeling of excited states in non-alternant systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.